N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-26(24,25)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAPILCHBKVUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention for its promising biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the existing literature on its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol. The structure features a thieno[3,4-c]pyrazole core fused with two phenyl groups and a dioxido moiety that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 402.5 g/mol |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often require controlled temperatures and specific solvents to optimize yield and purity.
Synthetic Pathway Overview
- Formation of the Thieno[3,4-c]pyrazole Core : Initial reactions involve the synthesis of the thieno[3,4-c]pyrazole structure.
- Introduction of Dioxido Group : Subsequent oxidation steps introduce the dioxido moiety.
- Phenyl Substitution : The final steps involve attaching phenyl groups and forming the amide linkage.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mechanisms involving the modulation of key signaling pathways.
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. These effects suggest its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various bacterial and fungal strains. Studies report that it exhibits broad-spectrum activity with minimal inhibitory concentrations (MIC) comparable to established antimicrobial agents.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Broad-spectrum activity against pathogens |
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with cellular receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Its unique structure may facilitate ROS production leading to cancer cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Anticancer Effects : A recent study found that treatment with N-(5,5-dioxido...) significantly reduced tumor growth in xenograft models of breast cancer.
"The results indicate a marked reduction in tumor size compared to control groups."
-
Anti-inflammatory Research : Another investigation demonstrated its effectiveness in a murine model of arthritis where it reduced joint swelling and pain markers.
"This compound presents a novel approach to managing chronic inflammatory conditions."
Scientific Research Applications
Key Properties
- Molecular Formula : C19H17N3O3S
- Molecular Weight : Approximately 357.42 g/mol
- Functional Groups : Di-oxide (SO2), Amide (C(=O)NH)
Anticancer Activity
Research indicates that compounds similar to N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide exhibit significant anticancer properties. Initial studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of thieno[3,4-c]pyrazole have shown promising results against specific cancer types, demonstrating growth inhibition percentages over 75% in certain assays .
Anti-inflammatory Properties
The compound's structural features allow it to interact with inflammatory pathways. In vitro studies have indicated that it may act as an inhibitor of key enzymes involved in inflammation processes, such as cyclooxygenases and lipoxygenases. Molecular docking studies suggest that this compound can effectively bind to these targets, potentially leading to reduced inflammation .
Antimicrobial Activity
Preliminary investigations have also highlighted the antimicrobial potential of this compound. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells. Further studies are needed to explore its efficacy against various bacterial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the di-oxide group.
- Coupling with phenylacetyl derivatives.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Crystallographic Analysis
- Structure Determination : The compound’s crystal structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule crystallography. The sulfone group’s geometry (tetrahedral S=O bonds) and acetamide torsion angles would be critical parameters .
- Hydrogen-Bonding Networks : Graph-set analysis (as per Etter’s formalism) may reveal R₂²(8) motifs involving the sulfone oxygen and acetamide NH, influencing packing efficiency and melting point .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide?
- Methodology :
- Use a toluene:water (8:2) solvent system under reflux for 5–7 hours to facilitate azide substitution, as demonstrated in analogous 2-azido-N-phenylacetamide syntheses .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). For solid products, crystallize using ethanol; for liquids, extract with ethyl acetate and dry over Na₂SO₄ .
- Employ cold DMF and phosphorus oxychloride for stepwise cyclization, followed by ethanol recrystallization (70–80% yields), as seen in pyrazole-aldehyde derivatives .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., sulfone groups at ~1300–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- ¹H-NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and thieno-pyrazole ring protons (δ 4.0–6.0 ppm for dihydro structures) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns aligned with sulfone and acetamide moieties .
Q. What solvents and conditions are suitable for solubility testing of this compound?
- Methodology :
- Test polar aprotic solvents (DMF, DMSO) and ethanol for dissolution, as these are commonly used in recrystallization of structurally related acetamides .
- Avoid aqueous buffers unless stability studies confirm hydrolytic resistance. Store solutions at 2–8°C to prevent degradation, as recommended for similar heterocyclic amides .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism of sulfone formation in this compound?
- Methodology :
- Trace intermediates via in situ FTIR or LC-MS to detect sulfonic acid precursors before oxidation to sulfone .
- Compare with analogous thieno-pyrazole systems where sulfur oxidation is achieved using H₂O₂ or m-CPBA under controlled pH .
- Computational modeling (DFT) can map energy barriers for sulfone stabilization, leveraging crystallographic data from related compounds .
Q. What strategies mitigate instability in the dihydro-thieno-pyrazole core during long-term storage?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. Use argon-purged vials to prevent oxidation .
- Co-crystallize with stabilizing excipients (e.g., cyclodextrins) to shield reactive sulfone groups, as shown in benzodioxin-acetamide derivatives .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform Hammett studies with para-substituted phenylacetamide analogs to quantify electronic effects on reaction rates .
- Use X-ray crystallography to analyze steric hindrance around the pyrazole N-H group, which may limit nucleophile access .
Q. Can computational models predict the compound’s binding affinity for biological targets?
- Methodology :
- Employ molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cyclooxygenase-2) using the sulfone group as a hydrogen-bond acceptor .
- Validate predictions via SPR (surface plasmon resonance) assays, correlating computational ΔG values with experimental KD measurements .
Data Contradictions & Gaps
- Synthesis Yields : reports 70–80% yields for analogous azides, but scalability for the target compound remains untested.
- Stability Data : No MSDS or thermal data (e.g., melting point) are available for this compound, necessitating empirical studies .
- Biological Activity : Current evidence lacks in vitro data; prioritize assays (e.g., kinase inhibition) to bridge this gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
